molecular formula C14H22N2O3 B1532521 Tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate CAS No. 1170071-27-8

Tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate

Cat. No.: B1532521
CAS No.: 1170071-27-8
M. Wt: 266.34 g/mol
InChI Key: JRLPTDRBGXGBKE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-aminophenol and tert-butyl chloroformate .

  • Reaction Steps: The reaction involves the formation of an intermediate 4-aminophenoxyethyl carbamate tert-butyl group .

  • Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a batch process where the reactants are mixed in a reactor, and the reaction is monitored until completion.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into amine derivatives .

  • Substitution: Substitution reactions can introduce different functional groups at the aromatic ring or the ethyl chain.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., alkyl halides) are employed.

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted derivatives of the aromatic ring or ethyl chain.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules . Biology: It serves as a fluorescent probe for studying biological systems and enzyme inhibitors for research purposes. Medicine: antibacterial and antifungal agents . Industry: It is used in the production of polymer additives and surface-active agents .

Mechanism of Action

The mechanism by which tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymatic pathways or modulate receptor activity , leading to its biological effects.

Comparison with Similar Compounds

  • Tert-butyl 2-(4-aminophenoxy)acetate

  • Tert-butyl 2-(4-aminophenoxy)ethylcarbamate

  • Tert-butyl 2-(4-aminophenoxy)ethylamine

Uniqueness: Tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate is unique due to its specific functional groups and chemical structure , which confer distinct properties and reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-(4-aminophenoxy)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16(4)9-10-18-12-7-5-11(15)6-8-12/h5-8H,9-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLPTDRBGXGBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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